molecular formula C12H9NO4S B11788572 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid

Cat. No.: B11788572
M. Wt: 263.27 g/mol
InChI Key: APKXFDAHQYKMPJ-UHFFFAOYSA-N
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Description

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a benzo[d][1,3]dioxole moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate benzo[d][1,3]dioxole derivatives.

    Amination and Carboxylation: The amino group can be introduced via nucleophilic substitution, and the carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene and benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit the activity of certain kinases or proteases involved in disease pathways.

    Material Science: In organic electronics, it may function as a charge carrier or light-emitting material, with its electronic properties influenced by the conjugation and substituents on the thiophene and benzo[d][1,3]dioxole rings.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-carboxythiophene: Lacks the benzo[d][1,3]dioxole moiety, resulting in different electronic and biological properties.

    4-(Benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid:

    2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene: Lacks the carboxylic acid group, influencing its solubility and reactivity.

Uniqueness

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C12H9NO4S

Molecular Weight

263.27 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)thiophene-3-carboxylic acid

InChI

InChI=1S/C12H9NO4S/c13-11-10(12(14)15)7(4-18-11)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5,13H2,(H,14,15)

InChI Key

APKXFDAHQYKMPJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=C3C(=O)O)N

Origin of Product

United States

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